![molecular formula C25H22FN7O3 B2517707 EGFR-HER2 Ex20Ins 抑制剂 1a CAS No. 2068806-31-3](/img/structure/B2517707.png)
EGFR-HER2 Ex20Ins 抑制剂 1a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EGFR-HER2 Ex20Ins inhibitor 1a is an orally administered anti-cancer drug designed to target and inhibit the activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) proteins. The drug has been shown to have a wide range of biological activities, including inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. Additionally, Ex20Ins inhibitor 1a has been successfully used to treat various types of cancers in clinical trials.
科学研究应用
- EGFR exon 20 insertions are less responsive to conventional tyrosine kinase inhibitors (TKIs). However, JBJ-03-142-02 has demonstrated efficacy in treating NSCLC with EGFR exon 20 insertions . It inhibits both wild-type and tumorigenic mutated receptors, including those with exon 20 insertions. Notably, it shows antiproliferative effects in patient-derived lung cancer cell lines .
- Amivantamab, a bispecific antibody targeting EGFR and c-MET, has shown significant efficacy when combined with chemotherapy. JBJ-03-142-02 contributes to this combination therapy, enhancing its effectiveness .
- Mobocertinib, another oral TKI, selectively targets EGFR exon 20 mutations. While it faces limitations in efficacy, it remains a promising option for treating EGFR exon 20 insertion-positive NSCLC .
- Poziotinib, yet another oral TKI, exhibits mixed results due to mutation-specific responses. Researchers continue to explore its potential in treating EGFR exon 20 insertions .
- Zipalertinib and Sunvozertinib have emerged as potent TKIs with promising clinical data. These compounds hold potential for managing EGFR exon 20 insertion-positive NSCLC .
- Despite these advances, challenges remain in overcoming resistance mutations and improving central nervous system penetration. Future research should focus on optimizing first-line combination therapies and enhancing diagnostic strategies for comprehensive mutation profiling .
Non-Small-Cell Lung Cancer (NSCLC) Treatment
Amivantamab Combination Therapy
Mobocertinib Selectivity
Poziotinib and Mutation-Specific Responses
Emerging Potent TKIs: Zipalertinib and Sunvozertinib
Challenges and Future Directions
属性
IUPAC Name |
(4-fluorophenyl)methyl N-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[3-(prop-2-enoylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O3/c1-3-23(34)29-19-5-4-6-21(13-19)33(25(35)36-16-17-7-9-18(26)10-8-17)22-11-12-27-24(31-22)30-20-14-28-32(2)15-20/h3-15H,1,16H2,2H3,(H,29,34)(H,27,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXGTCPIGRGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N(C3=CC=CC(=C3)NC(=O)C=C)C(=O)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EGFR-HER2 Ex20Ins inhibitor 1a |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。